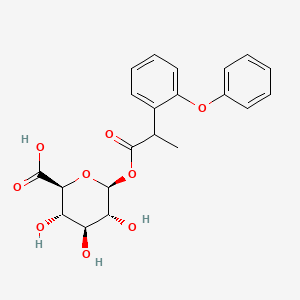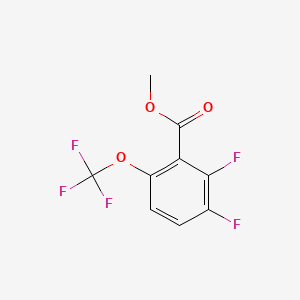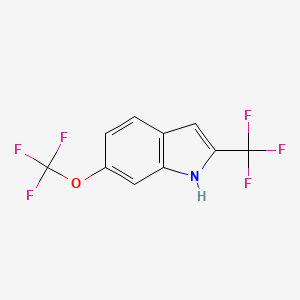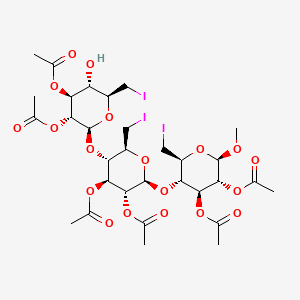
Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” is a complex glycosylated molecule It is composed of multiple glucose units that are acetylated and iodinated at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” involves multiple steps, including the protection of hydroxyl groups, acetylation, iodination, and glycosylation. The process typically starts with the protection of glucose units to prevent unwanted reactions. Acetylation is then carried out using acetic anhydride in the presence of a catalyst such as pyridine. Iodination is achieved using iodine and a suitable oxidizing agent. The glycosylation step involves the formation of β-1,4-glycosidic bonds between the glucose units .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques would be essential to obtain the desired product with high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
“Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the iodinated positions back to hydroxyl groups.
Substitution: The iodinated positions can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate hydroxyl groups. Substitution reactions can introduce various functional groups at the iodinated positions .
Applications De Recherche Scientifique
“Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: The compound is used in the study of glycoproteins and their role in cellular processes.
Industry: The compound can be used in the production of specialized materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of “Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” involves its interaction with specific molecular targets. The acetylated and iodinated glucose units can interact with proteins and enzymes, affecting their activity and function. The β-1,4-glycosidic bonds play a crucial role in the stability and recognition of the compound by biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Et: Similar structure but with an ethyl group instead of a methyl group.
Glc2Ac3Ac6Br(b1-4)Glc2Ac3Ac6Br(b1-4)Glc2Ac3Ac6Br(b)-O-Me: Brominated version of the compound.
Glc2Ac3Ac6Cl(b1-4)Glc2Ac3Ac6Cl(b1-4)Glc2Ac3Ac6Cl(b)-O-Me: Chlorinated version of the compound.
Uniqueness
“Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b1-4)Glc2Ac3Ac6I(b)-O-Me” is unique due to its specific pattern of acetylation and iodination, which imparts distinct chemical and biological properties. The presence of multiple iodinated positions makes it particularly useful in certain chemical reactions and biological studies.
Propriétés
IUPAC Name |
[(2R,3R,4S,5S,6S)-3-acetyloxy-2-[(2S,3S,4S,5R,6R)-4,5-diacetyloxy-6-[(2S,3S,4S,5R,6R)-4,5-diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl]oxy-2-(iodomethyl)oxan-3-yl]oxy-5-hydroxy-6-(iodomethyl)oxan-4-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H43I3O19/c1-11(35)43-23-20(41)17(8-32)49-30(26(23)46-14(4)38)52-22-19(10-34)51-31(28(48-16(6)40)25(22)45-13(3)37)53-21-18(9-33)50-29(42-7)27(47-15(5)39)24(21)44-12(2)36/h17-31,41H,8-10H2,1-7H3/t17-,18-,19-,20-,21-,22-,23+,24+,25+,26-,27-,28-,29-,30+,31+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKPMPZKGJWLHL-FXFWLVPSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC)CI)CI)CI)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC)CI)CI)CI)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H43I3O19 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1100.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea](/img/structure/B8199043.png)
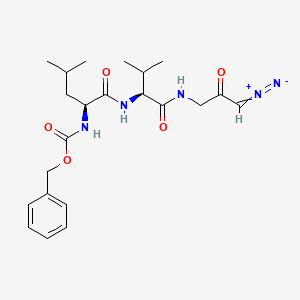
![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B8199056.png)
![6-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxy-N-[3-[[1-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]triazol-4-yl]methoxy]-1-[[6-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-6-oxohexyl]amino]-1-oxopropan-2-yl]hexanamide](/img/structure/B8199067.png)
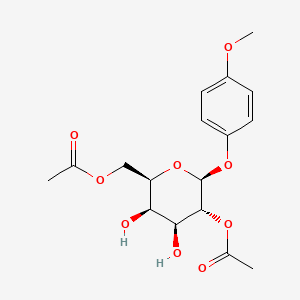

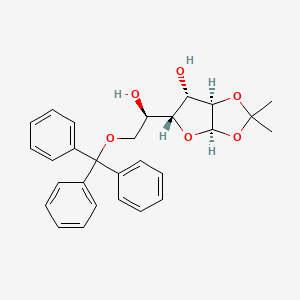
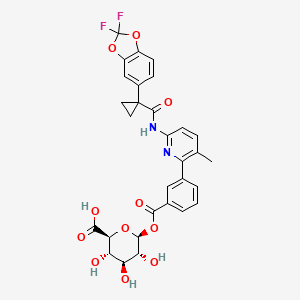
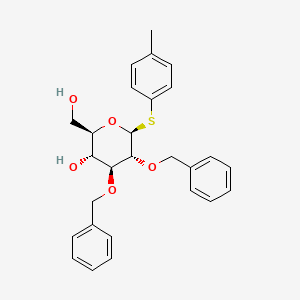
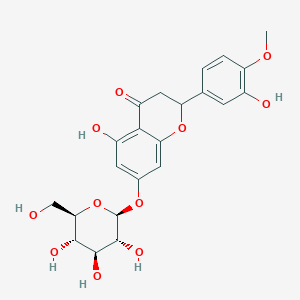
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B8199115.png)
